Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality Ingenol-5,20-acetonide-3-O-angelate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingenol-5,20-acetonide-3-O-angelate including the price, delivery time, and more detailed information at info@benchchem.com.

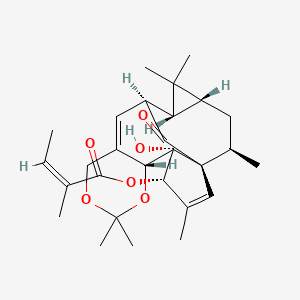

Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1 |

InChI Key |

STFFIQHUWFISBB-YCAZZORDSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Chemical Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (PEP005, also known as ingenol (B1671944) mebutate), a potent activator of protein kinase C (PKC) with significant applications in the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pivotal role of Ingenol-5,20-acetonide-3-O-angelate in the stereoselective synthesis of its biologically active counterpart. Detailed experimental protocols for its preparation are presented, alongside a discussion of the known biological activities of the ultimate product, Ingenol-3-angelate, to provide a complete context for its importance in medicinal chemistry and drug development.

Chemical Structure and Identification

Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid ester. The core structure is the ingenol backbone, a tetracyclic compound featuring a unique and highly strained "inside-outside" bridged ring system.[1] The 5- and 20-hydroxyl groups of the ingenol core are protected as an acetonide, and the 3-hydroxyl group is esterified with angelic acid.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[2] |

| CAS Number | 87980-68-5[1][2] |

| Molecular Formula | C₂₈H₃₈O₆[1][2] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[1][2] |

| InChIKey | STFFIQHUWFISBB-YCAZZORDSA-N[2] |

Physicochemical Properties

The physicochemical properties of Ingenol-5,20-acetonide-3-O-angelate are summarized in the table below. These properties are primarily computationally derived from publicly available databases.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 470.6 g/mol | [1][2] |

| Exact Mass | 470.26683893 Da | [1][2] |

| XLogP3 | 3.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 82.1 Ų | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | -20°C | [3] |

Role as a Key Synthetic Intermediate

Ingenol-5,20-acetonide-3-O-angelate is not primarily investigated for its own biological activity but serves as a crucial intermediate in the semi-synthesis of Ingenol-3-angelate. The parent compound, ingenol, can be isolated in greater quantities from the seeds of Euphorbia lathyris than Ingenol-3-angelate can be from Euphorbia peplus.[2] The semi-synthetic route allows for a more efficient and scalable production of the final active pharmaceutical ingredient.

The key steps in this semi-synthesis involve the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the stereoselective esterification of the C3 hydroxyl group with angelic acid, and finally, the deprotection of the acetonide group.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the semi-synthesis of Ingenol-3-angelate.[2]

Synthesis of Ingenol-5,20-acetonide

-

Materials: Ingenol, acetone, p-toluenesulfonic acid (p-TsOH).

-

Procedure:

-

Dissolve ingenol in acetone.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.

-

Synthesis of Ingenol-5,20-acetonide-3-O-angelate

-

Materials: Ingenol-5,20-acetonide, angelic anhydride, lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve Ingenol-5,20-acetonide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add LiHMDS dropwise and stir for a short period to deprotonate the C3 hydroxyl group.

-

Add a solution of angelic anhydride in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain Ingenol-5,20-acetonide-3-O-angelate.

-

Deprotection to Ingenol-3-angelate

-

Materials: Ingenol-5,20-acetonide-3-O-angelate, phosphoric acid (H₃PO₄), water.

-

Procedure:

-

Dissolve Ingenol-5,20-acetonide-3-O-angelate in a suitable solvent mixture (e.g., THF/water).

-

Add phosphoric acid and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a base.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Purify the final product, Ingenol-3-angelate, by chromatography.

-

Biological Activity (of Ingenol-3-angelate)

While there is a lack of specific data on the biological activity of Ingenol-5,20-acetonide-3-O-angelate, the deprotected product, Ingenol-3-angelate, is a well-characterized modulator of Protein Kinase C (PKC).[4][5]

Ingenol-3-angelate is known to induce localized cell death (necrosis) followed by an inflammatory response, which is believed to contribute to its therapeutic effect in clearing actinic keratosis lesions.[5] The primary mechanism of action involves the activation of PKC isoforms, particularly PKCδ.[6] This activation triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells.[6]

References

- 1. Ingenol-5,20-acetonide-3-O-angelate | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ingenol-5,20-acetonide-3-O-angelate" mechanism of action on PKC isoforms

An In-depth Technical Guide to the Mechanism of Action of Ingenol (B1671944) Esters on Protein Kinase C (PKC) Isoforms

Disclaimer: The specific compound "Ingenol-5,20-acetonide-3-O-angelate" is not widely characterized in publicly available scientific literature. This guide focuses on the extensively studied and closely related parent compound, Ingenol-3-angelate (I3A) , also known as PEP005 . The mechanism of action described herein for I3A is expected to be largely representative of other ingenol esters esterified at the C3 position.

Executive Summary

Ingenol-3-angelate (I3A/PEP005) is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases critical to cellular signal transduction. I3A functions as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation. This activation triggers a cascade of downstream signaling events that are highly cell-type and PKC isoform-dependent, resulting in diverse biological outcomes ranging from apoptosis in cancer cells to pro-survival signals in T-cells and the reactivation of latent HIV-1. This document provides a comprehensive technical overview of I3A's mechanism of action, isoform selectivity, downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: PKC Activation

The primary mechanism of action for Ingenol-3-angelate involves the direct binding and activation of PKC. The PKC family is broadly divided into three subfamilies based on their activation requirements[1]:

-

Classical PKCs (cPKCs): Isoforms α, βI, βII, and γ; require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ; are Ca²⁺-independent but require DAG.

-

Atypical PKCs (aPKCs): Isoforms ζ and λ; are independent of both Ca²⁺ and DAG.

I3A, as a DAG mimetic, targets the C1 domain present in both classical and novel PKC isoforms[2]. This binding event induces a conformational change in the PKC enzyme, recruiting it from the cytosol to cellular membranes (e.g., plasma, nuclear, and mitochondrial membranes), where it can phosphorylate its target substrates, leading to a physiological response. I3A is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[3][4].

Figure 1: General mechanism of PKC activation by Ingenol-3-angelate (I3A).

Quantitative Analysis of PKC Isoform Interaction

While I3A activates a broad range of PKC isoforms, its binding affinity varies between them. Quantitative data from competitive binding assays provide insight into the specific interactions.

Table 1: Binding Affinities (Kᵢ) of Ingenol-3-Angelate for PKC Isoforms

Binding affinities were determined using purified human PKC isoforms via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) in the presence of phosphatidylserine. Under these in vitro conditions, I3A demonstrates high-affinity binding across multiple isoforms with relatively little selectivity[5][6].

| PKC Isoform | Binding Affinity (Kᵢ, nM) |

| PKC-α | 0.300 ± 0.020 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

| Data sourced from Kedei et al.[6] |

Isoform-Specific Signaling and Biological Outcomes

Despite the limited selectivity observed in in vitro binding assays, the cellular effects of I3A are highly dependent on the specific PKC isoforms expressed in a given cell type. The final biological outcome depends on a complex interplay between pro- and anti-apoptotic isoforms[7].

Pro-Apoptotic Signaling in Cancer Cells (PKC-δ)

In many cancer cell lines, including colon cancer and leukemia, the pro-apoptotic effects of I3A are mediated primarily through the activation of PKC-δ [3][4][8][9].

-

Mechanism: Upon treatment with I3A, PKC-δ translocates from the cytosol to various cellular membranes, including the nucleus and mitochondria[3][8]. This leads to:

-

Activation of the Ras/Raf/MAPK Pathway: Increased phosphorylation and activation of ERK1/2, JNK, and p38 MAPK[8].

-

Inhibition of the PI3K/AKT Pathway: Reduced levels of phosphorylated (active) AKT, a key pro-survival kinase[8].

-

Downregulation of NF-κB: In melanoma cells, I3A has been shown to downregulate the pro-survival NF-κB signaling pathway[10].

-

This coordinated signaling shift culminates in cell cycle arrest and the induction of apoptosis, characterized by caspase-3 activation[11]. Interestingly, I3A treatment can also lead to the reduced expression of the anti-apoptotic isoform PKC-α[7][8].

Figure 2: Pro-apoptotic signaling pathways activated by I3A in cancer cells.

Anti-Apoptotic Signaling in T-Cells (PKC-θ)

In stark contrast to its effect on many cancer cells, I3A provides a potent pro-survival signal to T-lymphocytes. This effect is mediated by PKC-θ , a novel PKC isoform highly expressed in T-cells but largely absent in myeloid cells[2].

-

Mechanism: Activation of PKC-θ by I3A triggers the canonical NF-κB pathway. This leads to the increased expression of anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL, which ultimately inhibits apoptosis and promotes T-cell survival and proliferation[2][12]. This immunostimulatory effect is crucial for the compound's therapeutic potential beyond direct cytotoxicity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity and Pathways of Ingenol 3-Angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity and associated signaling pathways of Ingenol 3-angelate (also known as Ingenol Mebutate and PEP005). While the topic specifies "Ingenol-5,20-acetonide-3-O-angelate," it is crucial to understand that this compound is primarily a synthetic intermediate. The significant biological activities discussed in scientific literature are attributed to its deprotected form, Ingenol 3-angelate. This document will focus on the latter, as it is the pharmacologically active molecule that has been the subject of extensive research and clinical investigation.

Ingenol 3-angelate is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[1] The sap has a history of use in traditional medicine for treating various skin conditions.[1] Ingenol 3-angelate is a potent activator of Protein Kinase C (PKC) and has demonstrated significant anti-cancer properties, leading to its development as a topical treatment for actinic keratosis.[2][3] This guide will delve into its mechanism of action, the signaling cascades it modulates, and provide detailed experimental protocols for its study.

Biological Activity and Quantitative Data

The primary mechanism of action of Ingenol 3-angelate is the activation of Protein Kinase C (PKC) isoforms.[1][2] It binds to the C1 domain of classical and novel PKC isoforms.[4] This activation triggers a range of cellular responses, including apoptosis, inflammation, and cytotoxicity, which are particularly relevant to its anti-cancer effects.

The biological effects of Ingenol 3-angelate are cell-type dependent. In malignant cells, such as melanoma and acute myeloid leukemia (AML) cells, it has pro-apoptotic effects.[1] Conversely, in T cells, it can provide a strong survival signal.[4]

Quantitative Data on the Biological Activity of Ingenol 3-Angelate

The following table summarizes the quantitative data on the biological activity of Ingenol 3-angelate from various studies.

| Cell Line/Target | Assay Type | Metric | Value | Reference |

| Acute Myeloid Leukemia (AML) cells | Apoptosis Induction | EC50 | Low nanomolar range | [4] |

| Myeloid leukemia cell lines | Apoptosis Induction | EC50 | Nanomolar concentrations | [3] |

| Melanoma cells | Cytotoxicity | IC50 | Micromolar concentrations | [5] |

| Various cancer cell lines | PKCδ Activation | - | Effective activator | [3] |

| T cells | Anti-apoptotic effect | EC50 | Not specified | [4] |

Signaling Pathways Modulated by Ingenol 3-Angelate

Ingenol 3-angelate exerts its effects by modulating several key signaling pathways, primarily through the activation of PKC isoforms. The specific downstream effects can vary depending on the cellular context and the specific PKC isoforms that are activated.

Pro-Apoptotic Pathway in Cancer Cells

In cancer cells, particularly in acute myeloid leukemia, the pro-apoptotic effects of Ingenol 3-angelate are largely mediated by the activation of PKCδ.[1] Activation of PKCδ leads to its translocation to various cellular compartments, including the nuclear and mitochondrial membranes, which initiates apoptotic signaling.[1] This modulation results in the activation of the Ras/Raf/MAPK and p38 pathways, and the inhibition of the pro-survival AKT/PKB pathway.[3]

Caption: Pro-apoptotic signaling pathway of Ingenol 3-Angelate in cancer cells.

Anti-Apoptotic Pathway in T Cells

In contrast to its effects on cancer cells, Ingenol 3-angelate promotes the survival of T cells. This anti-apoptotic effect is dependent on the activation of PKCθ, an isoform predominantly expressed in T cells.[4] Activation of PKCθ by Ingenol 3-angelate leads to the nuclear translocation of the transcription factor NF-κB (p65), which upregulates the expression of pro-survival genes.[4]

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a pivotal intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as Ingenol Mebutate and PEP005), a potent protein kinase C (PKC) activator. This guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound and its parent molecule, Ingenol 3-angelate. It details the natural origins, the strategic semi-synthetic approach utilizing the acetonide protecting group, and the significant biological activities that have propelled Ingenol 3-angelate into clinical use for the treatment of actinic keratosis. The document includes structured data tables for key quantitative findings, detailed experimental protocols derived from published literature, and visual diagrams of its primary signaling pathway and synthetic workflow.

Introduction and Historical Context

The journey of Ingenol-5,20-acetonide-3-O-angelate is intrinsically linked to the discovery and development of Ingenol 3-angelate, a diterpenoid ester found in the sap of the plant Euphorbia peplus.[1] For centuries, the sap of this plant has been a component of traditional medicine for treating various skin conditions, including warts and skin cancers.[1] Scientific investigation into the sap's active components led to the isolation of Ingenol 3-angelate (PEP005), which was identified as a potent activator of protein kinase C (PKC) isoforms.[2][3]

The low natural abundance of Ingenol 3-angelate (approximately 1.1 mg/kg from E. peplus) necessitated the development of a more efficient production method.[4] This led to a semi-synthetic approach starting from ingenol, which can be isolated in larger quantities from the seeds of Euphorbia lathyris.[4][5] The strategic protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide was a critical step in this process, enabling the regioselective esterification at the 3-position to form Ingenol-5,20-acetonide-3-O-angelate, which is then deprotected to yield the final product.[5][6]

Quantitative Biological Data

The biological activity of Ingenol 3-angelate (PEP005), the deprotected form of Ingenol-5,20-acetonide-3-O-angelate, has been extensively characterized. Its primary mechanism of action is the activation of PKC isoforms.

Table 1: Protein Kinase C (PKC) Inhibition Constants (Ki) for Ingenol Mebutate (PEP005)

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Data sourced from MedchemExpress.[7]

Table 2: In Vitro Cell Line Sensitivity (IC50) to Ingenol Mebutate (PEP005)

| Cell Line | Cell Type | IC50 (nM) |

| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |

| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |

| Colo-205 | Colorectal adenocarcinoma | 11.9 ± 1.307 |

| Colo205-R | Ingenol Mebutate-resistant | >10,000 |

Data sourced from MedchemExpress.[7]

Key Experimental Protocols

The following protocols are based on the semi-synthesis of Ingenol 3-angelate, where Ingenol-5,20-acetonide-3-O-angelate is a key intermediate.

Preparation of Ingenol-5,20-acetonide

The protection of the 5,20-diol of ingenol is a crucial first step to allow for selective modification of the 3-hydroxyl group.

-

Starting Material: Ingenol

-

Reagents: 2,2-Dimethoxypropane (B42991), Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst.

-

Solvent: Dichloromethane (DCM) or Acetone.

-

Procedure:

-

Dissolve ingenol in the chosen solvent.

-

Add 2,2-dimethoxypropane and the acid catalyst.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting Ingenol-5,20-acetonide by column chromatography.

-

Angeloylation of Ingenol-5,20-acetonide

This step involves the esterification of the 3-hydroxyl group to introduce the angelate moiety.

-

Starting Material: Ingenol-5,20-acetonide

-

Reagents: Angelic anhydride, a base such as 4-Dimethylaminopyridine (DMAP) or a non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS).[5]

-

Solvent: Anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve Ingenol-5,20-acetonide in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the base, followed by the addition of angelic anhydride.[5]

-

Stir the reaction at room temperature. The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC) to ensure stereoconservative angeloylation and minimize isomerization to the tiglate form.[5][6]

-

Once the reaction is complete, quench with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the crude product to yield Ingenol-5,20-acetonide-3-O-angelate.

-

Deprotection to Ingenol 3-angelate

The final step is the removal of the acetonide protecting group.

-

Starting Material: Ingenol-5,20-acetonide-3-O-angelate

-

Reagents: An aqueous acid solution, such as acetic acid or dilute hydrochloric acid.

-

Solvent: A co-solvent system like THF/water may be used.

-

Procedure:

-

Dissolve the protected compound in the solvent system.

-

Add the aqueous acid.

-

Stir the reaction at room temperature and monitor for the disappearance of the starting material.

-

Neutralize the reaction mixture with a base.

-

Extract the final product, Ingenol 3-angelate.

-

Dry, concentrate, and purify the product, typically by HPLC.[5]

-

Visualizations

Signaling Pathway of Ingenol 3-angelate (PEP005)

Caption: Signaling cascade of Ingenol 3-angelate in different cell types.

Semi-Synthesis Workflow of Ingenol 3-angelate

Caption: Key stages in the semi-synthesis of Ingenol 3-angelate.

Conclusion

Ingenol-5,20-acetonide-3-O-angelate represents a critical synthetic achievement that has enabled the viable production of the clinically significant compound, Ingenol 3-angelate. The strategic use of the acetonide protecting group allows for precise chemical modification of the complex ingenol core. The potent and selective activation of PKC isoforms by Ingenol 3-angelate underscores its therapeutic potential, which has been realized in its approval for dermatological applications. Further research into the diverse signaling roles of this compound and its derivatives may uncover additional therapeutic applications. This guide serves as a foundational resource for researchers aiming to understand and build upon the existing knowledge of this important class of molecules.

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Ingenol-5,20-acetonide-3-O-angelate in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent diterpenoid ester isolated from the sap of the plant Euphorbia peplus. The acetonide group at the 5 and 20 positions is typically a synthetically introduced protecting group. The core biological activity relevant to signal transduction resides in the Ingenol-3-angelate moiety. This compound has garnered significant interest in the scientific community for its profound effects on cellular signaling pathways, primarily through its role as a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which Ingenol-3-angelate modulates key signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Protein Kinase C Activation

Ingenol-3-angelate acts as a diacylglycerol (DAG) analog, binding with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation.[4][5] This activation is a pivotal event that initiates a cascade of downstream signaling events, ultimately influencing cellular processes such as proliferation, apoptosis, and inflammation.[6][7]

Quantitative Data: Binding Affinities and Cellular Potency

The following tables summarize the binding affinities of Ingenol-3-angelate for various PKC isoforms and its cytotoxic potency in different cancer cell lines.

Table 1: Binding Affinities (Ki) of Ingenol-3-angelate for PKC Isoforms [1]

| PKC Isoform | Binding Affinity (Ki) in nM (mean ± SE) |

| PKC-α | 0.30 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

Table 2: IC50 Values of Ingenol-3-angelate in Human Cancer Cell Lines [4][8]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A2058 | Melanoma | ~38 | 24 |

| HT144 | Melanoma | ~46 | 24 |

| Colo205 | Colon Cancer | 0.01 - 30 (sensitive) | ≥24 |

| HCC2998 | Colon Cancer | 0.01 - 30 (sensitive) | ≥24 |

| MDA-MB-435 | Melanoma | 0.01 - 30 (sensitive) | ≥24 |

| Other 7 lines | Various Cancers | >100 (insensitive) | ≥24 |

Key Signaling Pathways Modulated by Ingenol-3-angelate

The activation of PKC by Ingenol-3-angelate triggers a complex network of downstream signaling pathways. The most well-characterized of these are the NF-κB, MAPK/ERK, and PI3K/AKT pathways.

The NF-κB Signaling Pathway

Ingenol-3-angelate has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. In some contexts, it can lead to the activation and nuclear translocation of NF-κB subunits like p65.[4][5] However, in other studies, it has been observed to suppress NF-κB gene expression and inhibit the nuclear translocation of p65, contributing to its anti-cancer effects.[4][9]

The MAPK/ERK Signaling Pathway

Ingenol-3-angelate is a potent activator of the Ras/Raf/MEK/ERK signaling cascade.[7] This activation is often sustained and plays a crucial role in the induction of apoptosis in sensitive cancer cells.[10] The phosphorylation of downstream targets like ERK1/2 is a key indicator of pathway activation.

The PI3K/AKT Signaling Pathway

In contrast to its activating role in the MAPK/ERK pathway, Ingenol-3-angelate has been shown to inhibit the PI3K/AKT signaling pathway in certain cancer cells.[7] This is often achieved through the reduced expression of PKCα and subsequently decreased levels of phosphorylated (active) AKT. The inhibition of this pro-survival pathway contributes significantly to the pro-apoptotic effects of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Ingenol-3-angelate on cellular signaling.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13][14]

Objective: To determine the dose-dependent effect of Ingenol-3-angelate on the viability of cultured cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Ingenol-3-angelate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Ingenol-3-angelate in complete culture medium from the stock solution.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of Ingenol-3-angelate. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours in the dark, with occasional shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PKC and Downstream Kinase Activation

This protocol is based on standard Western blotting procedures.[2][8][15][16]

Objective: To detect the expression and phosphorylation status of PKC isoforms and downstream signaling proteins (e.g., ERK, AKT) in response to Ingenol-3-angelate treatment.

Materials:

-

6-well or 10 cm cell culture plates

-

Ingenol-3-angelate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with Ingenol-3-angelate at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometric analysis can be performed to quantify changes in protein expression and phosphorylation.

PKC Translocation Assay

This protocol outlines a method for observing the translocation of PKC isoforms upon Ingenol-3-angelate treatment.[2][3]

Objective: To visualize the movement of PKC isoforms from the cytosol to cellular membranes (a hallmark of activation).

Materials:

-

Cells grown on glass coverslips or in glass-bottom dishes

-

Ingenol-3-angelate

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody specific for the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with Ingenol-3-angelate for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against the PKC isoform.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of the PKC isoform using a microscope. Compare the distribution in treated versus untreated cells.

Conclusion

Ingenol-5,20-acetonide-3-O-angelate, through its active Ingenol-3-angelate core, is a powerful modulator of cellular signal transduction. Its primary mechanism of action involves the activation of a broad range of PKC isoforms, which in turn orchestrates a complex downstream signaling network. The differential activation and inhibition of pathways like NF-κB, MAPK/ERK, and PI3K/AKT underscore its potential as a therapeutic agent, particularly in oncology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and harness the therapeutic potential of this intriguing natural product derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) that has been approved for the topical treatment of actinic keratosis. The ingenane (B1209409) diterpenoid core structure, present in these compounds, has garnered significant interest in the scientific community for its potential in oncology and immunology. This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, its derivatives, and analogues, with a focus on their synthesis, biological activity, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Key Derivatives

The foundational structure is the tetracyclic diterpenoid ingenol. Ingenol-5,20-acetonide-3-O-angelate is a protected form of Ingenol-3-angelate, where the 5- and 20-hydroxyl groups are protected as an acetonide. This protection strategy is crucial for the selective angeloylation at the 3-hydroxyl position during synthesis. The primary derivative of interest is Ingenol-3-angelate (PEP005), which is the biologically active form. Another notable analogue is 20-O-acetyl-ingenol-3-angelate, which has been synthesized to explore structure-activity relationships.

Quantitative Biological Activity

While Ingenol-5,20-acetonide-3-O-angelate is primarily a synthetic intermediate and its biological activity is not extensively reported, the activity of its deprotected form, Ingenol-3-angelate (PEP005), and its analogues has been well-characterized.

Table 1: In Vitro Inhibitory Activity of Ingenol-3-angelate (PEP005) against various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |

| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |

| Colo-205 | Colon cancer | 11.9 ± 1.307 |

Table 2: Binding Affinity (Ki) of Ingenol-3-angelate (PEP005) for Protein Kinase C (PKC) Isoforms

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Mechanism of Action: Signaling Pathways

Ingenol-3-angelate exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers downstream signaling cascades, most notably the NF-κB pathway, leading to apoptosis in cancer cells.

Experimental Protocols

Semi-synthesis of Ingenol-3-angelate from Ingenol

This protocol involves the protection of ingenol, followed by angeloylation and deprotection.

Protocol:

-

Protection of Ingenol:

-

Dissolve Ingenol in anhydrous acetone.

-

Add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ingenol-5,20-acetonide.

-

-

Angeloylation:

-

Dissolve Ingenol-5,20-acetonide in anhydrous dichloromethane.

-

Add angelic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain Ingenol-5,20-acetonide-3-O-angelate.

-

-

Deprotection:

-

Dissolve Ingenol-5,20-acetonide-3-O-angelate in a mixture of acetic acid and water.

-

Heat the reaction mixture at 60°C for several hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield Ingenol-3-angelate.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of ingenol derivatives on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the ingenol derivative (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Protein Kinase C (PKC) Binding Assay

This competitive binding assay measures the affinity of ingenol derivatives for PKC isoforms.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified PKC isoform, phosphatidylserine, and [³H]-phorbol 12,13-dibutyrate ([³H]PDBu) in a suitable buffer.

-

Compound Addition: Add increasing concentrations of the ingenol derivative to the wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Separation of Bound and Free Ligand: Separate the bound [³H]PDBu from the free ligand using a filtration method (e.g., through a glass fiber filter).

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the ingenol derivative that inhibits 50% of the specific binding of [³H]PDBu (IC50) and calculate the Ki value.

Western Blot Analysis for PKC Activation

This protocol is used to detect the phosphorylation of PKC as an indicator of its activation.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the ingenol derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for phosphorylated PKC (or a downstream target) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Analyze the band intensities to determine the level of PKC phosphorylation relative to a loading control (e.g., β-actin).

Structure-Activity Relationship (SAR)

The biological activity of ingenol derivatives is highly dependent on their structure. The angelate ester at the C3 position is critical for activity. Modifications at other positions, such as the C20, can influence stability and potency. For instance, 20-O-acetylation has been shown to increase the cytotoxic activity of Ingenol-3-angelate in some cancer cell lines. The free hydroxyl groups at C5 and C20 are also important for the interaction with PKC.

Conclusion

Ingenol-5,20-acetonide-3-O-angelate is a vital intermediate in the synthesis of the potent anti-cancer agent Ingenol-3-angelate. Understanding the chemistry, biological activity, and mechanisms of action of these ingenane diterpenoids is crucial for the development of new therapeutics. This guide provides a foundational resource for researchers in this field, offering detailed protocols and data to facilitate further investigation and drug discovery efforts.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (Ingenol Mebutate, PEP005). Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) and is the active ingredient in the topical medication Picato®, used for the treatment of actinic keratosis.

The synthesis of Ingenol-5,20-acetonide-3-O-angelate involves a two-step process starting from Ingenol: (1) selective protection of the C5 and C20 hydroxyl groups as an acetonide, followed by (2) esterification of the C3 hydroxyl group with angelic acid.

Chemical Information

| Compound Name | Ingenol-5,20-acetonide-3-O-angelate |

| Molecular Formula | C₂₈H₃₈O₆ |

| Molecular Weight | 470.6 g/mol [1] |

| CAS Number | 87980-68-5[1][2] |

| Chemical Structure | (Image of the chemical structure of Ingenol-5,20-acetonide-3-O-angelate can be found in public chemical databases) |

Experimental Protocols

Part 1: Synthesis of Ingenol-5,20-acetonide

This protocol describes the selective protection of the C5 and C20 hydroxyl groups of ingenol using 2,2-dimethoxypropane.

Materials:

-

Ingenol

-

2,2-Dimethoxypropane

-

Acetone (B3395972) (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolve ingenol in anhydrous acetone and add an excess of 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ingenol-5,20-acetonide.

-

Purify the crude product by flash column chromatography.

Part 2: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

This protocol details the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid. A high-yielding method has been reported for a similar coupling reaction, which can be adapted for this synthesis[3].

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents like EDC/DMAP

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Solvents for extraction and chromatography

Procedure:

-

Dissolve Ingenol-5,20-acetonide and angelic acid in anhydrous DCM.

-

Add the coupling agent (e.g., DCC) to the solution at 0 °C.

-

If using EDC, add a catalytic amount of DMAP (4-Dimethylaminopyridine).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield Ingenol-5,20-acetonide-3-O-angelate.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reagents/Catalysts | Reported Yield |

| 1 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH | >90% (Typical for this type of protection) |

| 2 | Angeloylation | Angelic acid, Coupling Agent | ~94% (Analogous coupling reaction)[3] |

| 3 | Deprotection (to Ingenol 3-angelate) | Aqueous Hydrochloric Acid | ~69%[3] |

Purification Protocols

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The exact gradient should be determined by TLC analysis.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is generally suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is a common choice.

-

Detection: UV detection at a wavelength where the angelate moiety absorbs (around 210-230 nm).

Signaling Pathway and Experimental Workflow Diagrams

The final product, Ingenol 3-angelate (after deprotection of Ingenol-5,20-acetonide-3-O-angelate), is a known activator of the Protein Kinase C (PKC) pathway, which leads to downstream activation of the MEK/ERK signaling cascade.

Caption: Synthesis workflow for Ingenol 3-angelate.

Caption: PKC/MEK/ERK signaling pathway activated by Ingenol Mebutate.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Ingenol Derivatives

A- Introduction

Ingenol-5,20-acetonide-3-O-angelate is a natural diterpenoid. This document provides detailed application notes and protocols for the in vitro evaluation of ingenol (B1671944) derivatives, with a primary focus on the well-studied analog, Ingenol-3-angelate (also known as PEP005 or ingenol mebutate), due to the limited specific data available for Ingenol-5,20-acetonide-3-O-angelate. The provided methodologies and data serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the cytotoxic and apoptotic effects of this class of compounds in cancer cell lines.

Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2]. Activation of PKCδ by ingenol derivatives triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT signaling pathway, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines[3]. These compounds have shown significant anti-leukemic and anti-tumor effects in preclinical studies[1][4][5].

The following sections detail the cytotoxic effects of Ingenol-3-angelate across different cancer cell lines, provide step-by-step protocols for key in vitro assays, and illustrate the associated signaling pathways and experimental workflows.

B- Data Presentation: Cytotoxicity of Ingenol-3-angelate (PEP005)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ingenol-3-angelate (PEP005) in various cancer cell lines, as determined by in vitro cytotoxicity assays. This data highlights the potent anti-proliferative activity of this ingenol derivative.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Colo205 | Colon Cancer | 10 | [6] |

| K562 | Chronic Myeloid Leukemia | Data not specified in nM, but showed high cytotoxicity | [7] |

| HL-60 | Acute Myeloid Leukemia | Potent at nanomolar concentrations | [1] |

| Primary AML cells | Acute Myeloid Leukemia | Potent at nanomolar concentrations | [1] |

| Melanoma cell lines | Melanoma | Effective in the nanomolar to micromolar range | [4] |

| CTCL cell lines (HuT-78, HH) | Cutaneous T-Cell Lymphoma | Showed significant apoptosis | [8] |

C- Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of ingenol derivatives on cancer cells. These are based on standard methodologies and studies conducted with Ingenol-3-angelate.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ingenol-5,20-acetonide-3-O-angelate (or other ingenol derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the ingenol derivative in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Ingenol derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the ingenol derivative at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including floating cells from the supernatant) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Ingenol derivative

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the ingenol derivative as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cancer cell lines

-

Ingenol derivative

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-Akt, anti-p-Akt, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the ingenol derivative for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

D- Mandatory Visualizations

Caption: Experimental workflow for in vitro evaluation of ingenol derivatives.

Caption: Proposed signaling pathway of ingenol derivatives in cancer cells.

References

- 1. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. kumc.edu [kumc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for Ingenol Derivatives in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate (PEP005 or ingenol-3-angelate), a diterpene ester from the sap of Euphorbia peplus, and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), have demonstrated potent anti-cancer properties by inducing apoptosis and necrosis in various cancer cell lines.[1][2] While specific data for Ingenol-5,20-acetonide-3-O-angelate is limited, the information presented herein for these closely related ingenol esters provides a strong foundation for research into the apoptotic potential of this class of compounds. These notes summarize the key signaling pathways involved and provide detailed protocols for assessing apoptosis.

The primary mechanism of action for these ingenol derivatives involves the activation of Protein Kinase C (PKC) isoenzymes, particularly PKCδ.[1][2] This activation triggers downstream signaling cascades that ultimately lead to cell cycle arrest and programmed cell death.

Data Summary: Efficacy of Ingenol Derivatives in Inducing Cell Death

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of ingenol mebutate and its derivative AAI on different cancer cell lines.

Table 1: Induction of Apoptosis and Necrosis by 3-O-angeloyl-20-O-acetyl ingenol (AAI) in K562 Cells

| Treatment | Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 0 | 18 | 1.64 | 0.16 |

| AAI | 250 | 18 | 10.6 | - |

| AAI | 500 | 18 | 9.7 | 6.59 |

Data extracted from a study on chronic myeloid leukemia (K562) cells.[1]

Table 2: Induction of Apoptosis by Ingenol-3-angelate (I3A) in Human Melanoma Cells

| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| HT144 | Control | 0 | - | - |

| HT144 | I3A | 1 | 24.6 | 6.8 |

| HT144 | I3A | 5 | 27.5 | 22.4 |

Data from a study on the effects of I3A on human melanoma cells.[3]

Signaling Pathways

Ingenol derivatives modulate several key signaling pathways to induce apoptosis in cancer cells. The primary pathways affected are the PKCδ, MAPK/ERK, PI3K/AKT, and JAK/STAT3 pathways.

Key Signaling Events:

-

PKCδ Activation: Ingenol derivatives are potent activators of PKCδ.[1][2] Upon activation, PKCδ translocates to different cellular compartments, including the nucleus and mitochondria, to initiate pro-apoptotic signals.[2][4]

-

MAPK/ERK Pathway Activation: Activation of PKCδ can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[1]

-

PI3K/AKT Pathway Inhibition: These compounds have been shown to inhibit the activation of AKT, a key survival kinase.[1][4]

-

JAK/STAT3 Pathway Inhibition: AAI has been demonstrated to inhibit the JAK/STAT3 signaling pathway.[1]

-

NF-κB Signaling Downregulation: Ingenol-3-angelate has been shown to induce apoptosis in human melanoma cells by downregulating NF-κB signaling.[3]

-

Mitochondrial Involvement: The induction of apoptosis by ingenol derivatives is associated with the disruption of the mitochondrial membrane potential and involves the intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3.[1][3]

Caption: Signaling pathway of ingenol derivatives inducing apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of ingenol derivatives on cancer cells.

Experimental Workflow

Caption: General workflow for assessing apoptosis induced by ingenol derivatives.

Cell Culture and Treatment

-

Cell Seeding: Seed cancer cells (e.g., K562, HT144) in appropriate culture plates at a density that allows for logarithmic growth during the treatment period.

-

Adherence/Recovery: Allow cells to adhere (for adherent cell lines) or recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare stock solutions of the ingenol derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the treatment medium. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for the desired time points (e.g., 18, 24, 48 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

For suspension cells (e.g., K562), gently collect the cells by centrifugation.

-

For adherent cells (e.g., HT144), detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those floating in the medium, as apoptotic cells may detach.

-

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a cationic dye like JC-10 to assess the mitochondrial membrane potential, which is disrupted during apoptosis.

Materials:

-

JC-10 dye

-

PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Preparation: Harvest and wash cells as described in the Annexin V protocol.

-

Staining: Resuspend the cells in the culture medium containing the desired concentration of the ingenol derivative. Add JC-10 dye to the cell suspension and incubate at 37°C for 15-30 minutes.

-

Washing: Centrifuge the cells and wash with an appropriate buffer (e.g., PBS) to remove the excess dye.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-10 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-10 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Materials:

-

Caspase-3/7 Activity Assay Kit (e.g., with a fluorogenic substrate like Z-DEVD-R110)

-

Lysis Buffer

-

Assay Buffer

-

Fluorometric plate reader

Protocol:

-

Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase substrate and assay buffer.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity corresponds to an increase in caspase activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying PKC Signaling with Ingenol-5,20-acetonide-3-O-angelate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase C (PKC) family of serine/threonine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC signaling is implicated in various diseases, making PKC isoforms attractive therapeutic targets. The ingenol (B1671944) family of diterpenoid esters, derived from the plant Euphorbia peplus, represents a class of potent PKC activators.

This document provides detailed application notes and protocols for utilizing ingenol compounds to study PKC signaling. While direct biological activity data for Ingenol-5,20-acetonide-3-O-angelate is limited as it is primarily known as a key intermediate in the semi-synthesis of Ingenol Mebutate, we will focus on the well-characterized analog, Ingenol Mebutate (PEP005, ingenol-3-angelate) , as a representative tool. The methodologies described herein are broadly applicable to the characterization of novel PKC modulators.

Ingenol Mebutate is a potent activator of classical and novel PKC isoforms, with a particular emphasis on PKCδ.[1][2] Its activation of PKC triggers downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway, leading to a range of cellular effects from apoptosis in cancer cells to immune modulation.[3][4][5]

Compound Information and Data Presentation

Ingenol-5,20-acetonide-3-O-angelate is a protected derivative of ingenol, designed to facilitate the regioselective esterification at the C3 position during the synthesis of Ingenol Mebutate.[6][7] The acetonide group protects the C5 and C20 hydroxyl groups. While this compound is structurally similar to active ingenol esters, its own pharmacological profile as a PKC activator is not extensively documented in publicly available literature. Therefore, Ingenol Mebutate serves as the primary reference compound for biological activity.

Quantitative Data for Ingenol Mebutate (PEP005)

| Parameter | PKC Isoform | Value (nM) | Cell Line | IC50 (nM) |

| Ki | PKC-α | 0.3 | WEHI-231 | 1.41 ± 0.255 |

| PKC-β | 0.105 | HOP-92 | 3.24 ± 2.01 | |

| PKC-γ | 0.162 | Colo205 | 11.9 ± 1.307 | |

| PKC-δ | 0.376 | |||

| PKC-ε | 0.171 |

Data compiled from Medchemexpress. The Ki values represent the binding affinity to the respective PKC isoforms.

Visualizing Structural Relationships

The following diagram illustrates the relationship between ingenol, its acetonide-protected intermediate, and the final active compound, Ingenol Mebutate.

References

- 1. benchchem.com [benchchem.com]

- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Ingenol Derivatives in Preclinical Animal Models

Disclaimer: Direct in vivo animal model studies for "Ingenol-5,20-acetonide-3-O-angelate" are not extensively available in the public domain. The following information is a comprehensive summary of the closely related and well-studied compound, Ingenol-3-angelate (I3A, also known as PEP005 or Ingenol (B1671944) Mebutate) , which is a potent Protein Kinase C (PKC) agonist. The protocols and data presented are derived from studies on Ingenol-3-angelate and are intended to serve as a foundational guide for researchers investigating related ingenol esters.

Introduction